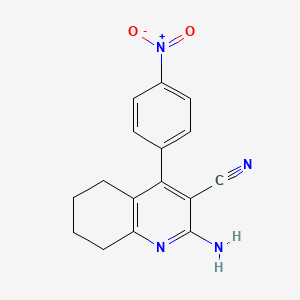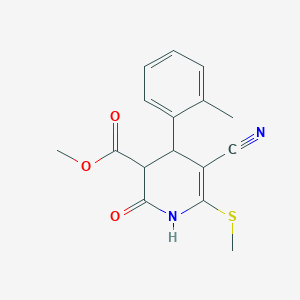![molecular formula C26H34N4O6S B11445160 2-[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B11445160.png)
2-[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N,N-DIPROPYLACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a dimethoxyphenyl group, and a dipropylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N,N-DIPROPYLACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step involves the coupling of the thieno[3,2-d]pyrimidine core with a dimethoxyphenyl derivative using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Attachment of the dipropylacetamide moiety: This can be done through an amide coupling reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N,N-DIPROPYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N,N-DIPROPYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antiulcer agent.
Pharmacology: Studies have shown that it may have beneficial effects on gastric mucosal blood flow and gastric acid secretion.
Biology: The compound’s interactions with various biological targets are being explored to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[3-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N,N-DIPROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting gastric acid secretion: This is achieved through its interaction with receptors and enzymes involved in acid production.
Enhancing gastric mucosal blood flow: The compound may increase blood flow to the gastric mucosa, promoting healing and protection against ulcers.
Comparison with Similar Compounds
Similar Compounds
- 3-[[[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL]METHYL]-AMINO-N-METHYLBENZAMIDE
- N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
Uniqueness
2-[3-({[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N,N-DIPROPYLACETAMIDE is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for specific interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C26H34N4O6S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C26H34N4O6S/c1-5-12-28(13-6-2)23(32)17-29-19-10-14-37-24(19)25(33)30(26(29)34)16-22(31)27-11-9-18-7-8-20(35-3)21(15-18)36-4/h7-8,10,14-15H,5-6,9,11-13,16-17H2,1-4H3,(H,27,31) |
InChI Key |
OUJRTQOCHCLXBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(C(=O)N(C1=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-8-morpholin-4-yl-N-(2-phenylethyl)-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11445077.png)


![2,2-dimethyl-N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11445091.png)
![6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11445095.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11445102.png)
![2-Methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-YL]methyl}-3-nitrobenzamide](/img/structure/B11445109.png)
![3,4,5-trimethoxy-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11445124.png)
![3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11445125.png)
![N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11445131.png)
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11445133.png)
![5-[4-(diethylamino)phenyl]-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11445140.png)
![N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide](/img/structure/B11445148.png)

